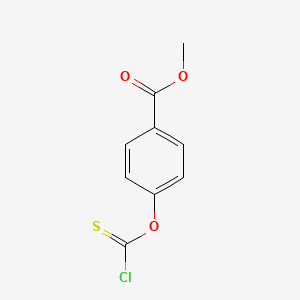
(1S,2R,5S)-(+)-Menthyl Myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,5S)-(+)-Menthyl Myristate is an ester compound formed from the reaction of (1S,2R,5S)-(+)-Menthol and Myristic Acid. This compound is known for its pleasant minty aroma and is used in various applications, including cosmetics and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1S,2R,5S)-(+)-Menthyl Myristate can be synthesized through the esterification of (1S,2R,5S)-(+)-Menthol with Myristic Acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous removal of water and the use of efficient catalysts to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,5S)-(+)-Menthyl Myristate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield (1S,2R,5S)-(+)-Menthol and Myristic Acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions can convert the ester back to the alcohol and acid components.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: (1S,2R,5S)-(+)-Menthol and Myristic Acid.
Oxidation: Various oxidized products depending on the conditions.
Reduction: (1S,2R,5S)-(+)-Menthol and Myristic Acid.
Aplicaciones Científicas De Investigación
(1S,2R,5S)-(+)-Menthyl Myristate has several scientific research applications:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in topical formulations due to its pleasant aroma and potential therapeutic effects.
Industry: Utilized in the production of cosmetics, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of (1S,2R,5S)-(+)-Menthyl Myristate involves its interaction with biological membranes and enzymes. The compound can penetrate the skin and exert local effects, such as cooling and soothing sensations. It may also interact with specific receptors and enzymes, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,5S)-(+)-Menthol: The parent alcohol from which (1S,2R,5S)-(+)-Menthyl Myristate is derived.
Myristic Acid: The fatty acid component of the ester.
Other Menthol Esters: Compounds such as (1S,2R,5S)-(+)-Menthyl Acetate and (1S,2R,5S)-(+)-Menthyl Propionate.
Uniqueness
This compound is unique due to its specific combination of (1S,2R,5S)-(+)-Menthol and Myristic Acid, which imparts distinct physical and chemical properties. Its pleasant aroma, combined with potential biological activities, makes it valuable in various applications.
Propiedades
Fórmula molecular |
C24H46O2 |
|---|---|
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate |
InChI |
InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m0/s1 |
Clave InChI |
HNZZQYMJJNOJHM-ZRBLBEILSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


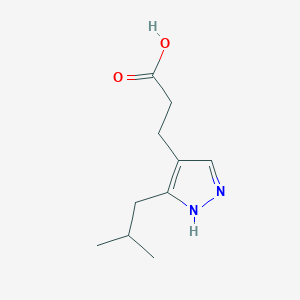
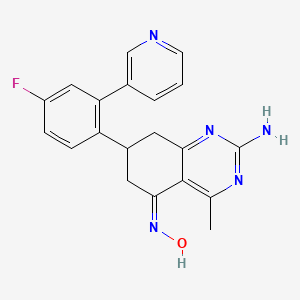
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
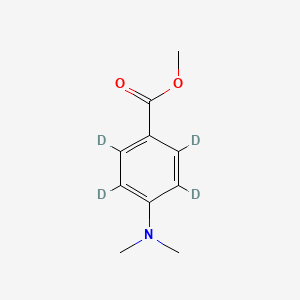
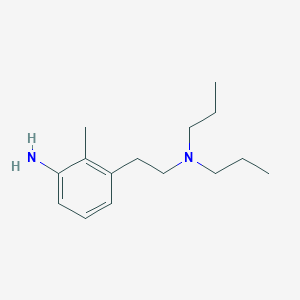
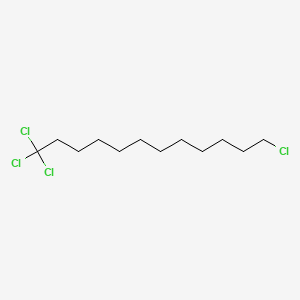
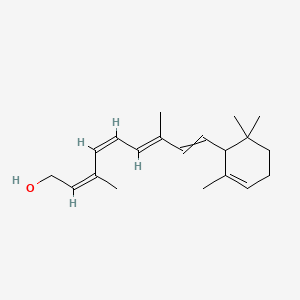
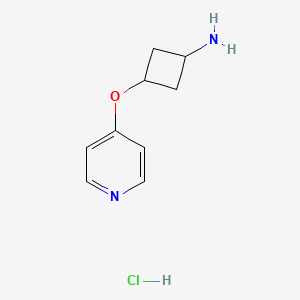

![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
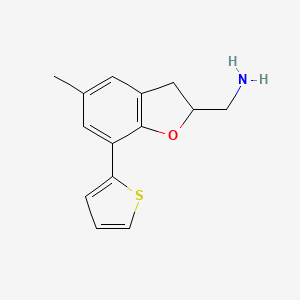
![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)

